

Application Notes and Protocols for Cell-Based Serotonin Uptake Assay

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Compound of Interest

Compound Name: PIM-35

Cat. No.: B137230

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Introduction

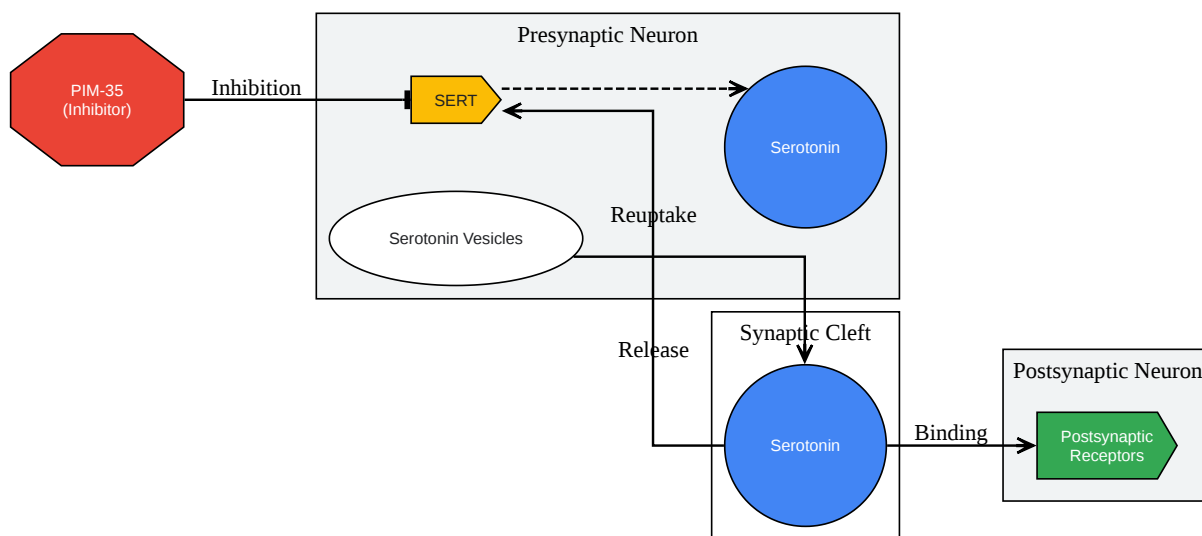
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic signaling. [1][2] This mechanism is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). [2][3] Cell-based serotonin uptake assays are fundamental tools for the discovery and characterization of novel compounds that modulate SERT activity. These assays typically utilize cells expressing the human serotonin transporter and measure the uptake of a labeled substrate, which can be inhibited by test compounds like the hypothetical "PIM-35". This document provides detailed protocols for both fluorescent and radiolabeled cell-based serotonin uptake assays.

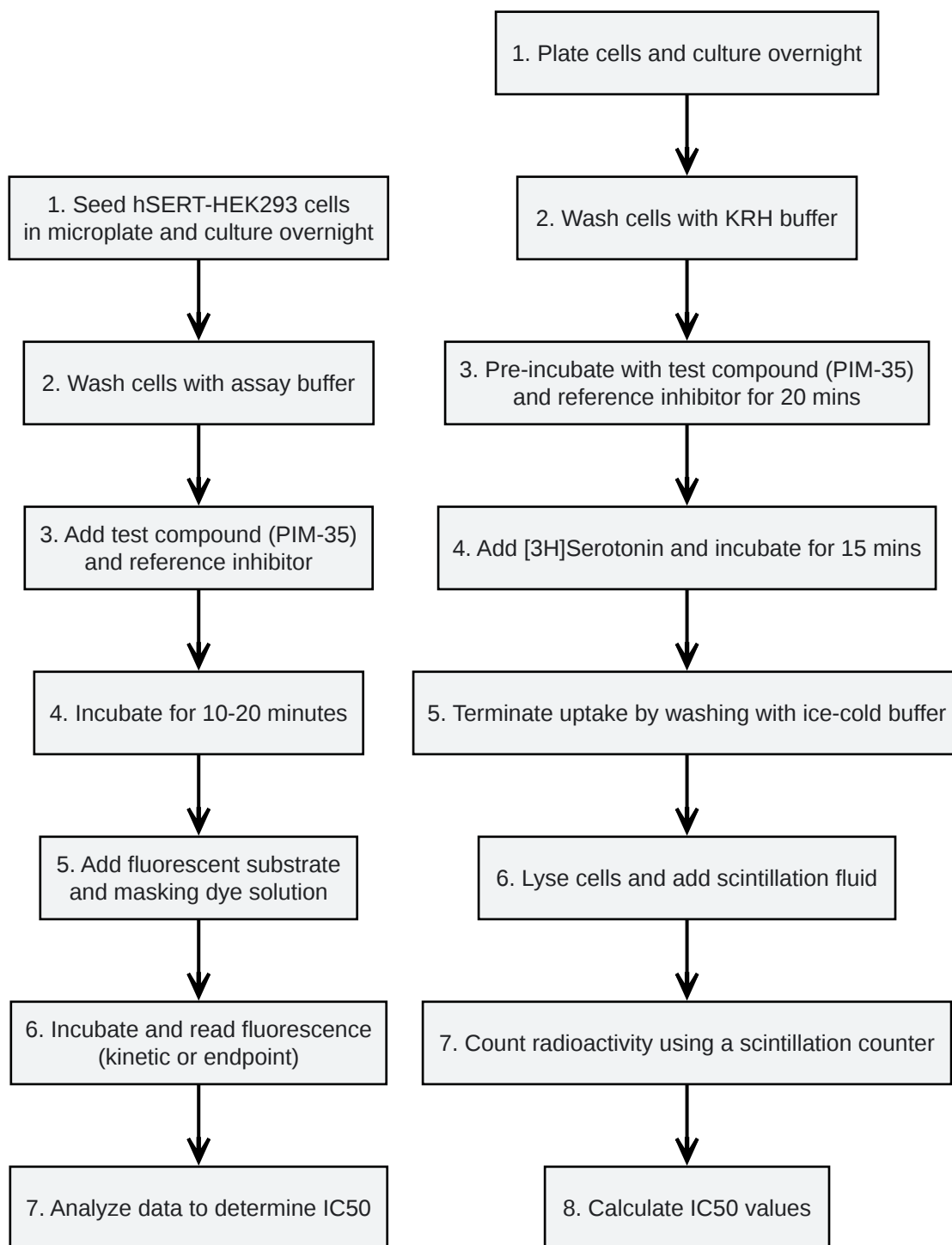
Assay Principle

Cell-based serotonin uptake assays are designed to quantify the activity of the serotonin transporter in a cellular context. The general principle involves incubating cells that express SERT with a labeled substrate (either fluorescent or radioactive). [4][5] The amount of substrate transported into the cells is then measured. When a test compound that inhibits SERT is present, the uptake of the labeled substrate is reduced. By measuring the extent of this reduction, the inhibitory potency of the test compound can be determined.

Signaling Pathway of Serotonin Reuptake

The following diagram illustrates the basic mechanism of serotonin reuptake at the synapse and the point of intervention for inhibitors.





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- To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Serotonin Uptake Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137230#cell-based-serotonin-uptake-assay-using-pim-35]

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